![molecular formula C16H12N2O4 B2995518 3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione CAS No. 214749-92-5](/img/structure/B2995518.png)
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione
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Overview
Description
The compound “3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The benzodioxole moiety suggests the presence of a methylenedioxy functional group, which is a common feature in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit the characteristic planar structure of quinazolines, with the benzodioxole moiety introducing additional steric and electronic effects .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the benzodioxole moiety could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Quinazolines are generally crystalline solids with high melting points .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Studies have explored the reactivity of quinazoline derivatives in organic synthesis, revealing pathways to novel compounds. For instance, 3-aminoquinoline-2,4-diones react with thiourea or potassium thiocyanate to yield novel thioxo derivatives, demonstrating a molecular rearrangement process when substituted with a benzyl group at position 3, leading to C-debenzylation and formation of imidazoquinolinones (Mrkvička et al., 2010). Additionally, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine and isothiocyanic acid underlines the capacity for cyclization and molecular rearrangement, offering a pathway to new quinazoline skeletons (Klásek et al., 2020).
Catalysis and Green Chemistry
Research has highlighted the synthesis of quinazoline derivatives utilizing green chemistry principles. For example, a novel CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione in water as the solvent showcases an environmentally friendly approach, leveraging CO2 as a reactant for synthesizing key organic intermediates (Rasal & Yadav, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-11-3-1-2-4-12(11)17-16(20)18(15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWHVALNDQRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione |
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